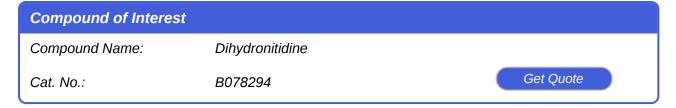


An In-depth Technical Guide to Dihydronitidine (CAS Number: 13063-06-4)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydronitidine, with the CAS number 13063-06-4, is a benzophenanthridine alkaloid naturally occurring in plants of the Zanthoxylum genus, notably Zanthoxylum rhoifolium and Zanthoxylum heitzii.[1] This technical guide provides a comprehensive overview of the known properties, biological activity, and experimental protocols related to **Dihydronitidine**, with a focus on its significant antiplasmodial (antimalarial) activity.

Chemical and Physical Properties

While experimentally determined physical data is limited in publicly accessible literature, a range of properties for **Dihydronitidine** have been computationally predicted and are available through databases such as PubChem. These properties provide valuable insights for researchers working with this compound.

Table 1: Chemical Identifiers and Computed Properties of Dihydronitidine



| Property | Value | Source |
|---------------------------------|---|--------|
| CAS Number | 13063-06-4 | [2] |
| Molecular Formula | C21H19NO4 | [2] |
| Molecular Weight | 349.4 g/mol | [2] |
| IUPAC Name | 2,3-dimethoxy-12-methyl-13H- [3][4]benzodioxolo[5,6- c]phenanthridine | [2] |
| Synonyms | Nitidine, dihydro-; 5,6- dihydronitidine; NSC 254666 | [2] |
| XLogP3-AA (LogP) | 4.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 349.13140809 g/mol | [2] |
| Topological Polar Surface Area | 40.2 Ų | [2] |
| Solubility | Poorly soluble | [5] |

Biological Activity: Antiplasmodial Effects

Dihydronitidine has demonstrated potent activity against the malaria parasite, Plasmodium falciparum. Its efficacy has been evaluated in both the erythrocytic (blood) stage and the transmission (mosquito) stage of the parasite's lifecycle.

Asexual Erythrocytic Stage Activity

In vitro assays have shown that **Dihydronitidine** is a highly potent inhibitor of P. falciparum growth. A key characteristic of its activity is its slow onset of action, requiring a longer exposure time to achieve maximum efficacy compared to standard antimalarials.[6][7]



Table 2: In Vitro Antiplasmodial Activity of **Dihydronitidine** against P. falciparum

| Parasite Strain | Assay Type | IC ₅₀ (nM) | Exposure Time (hours) | Reference |
|------------------------------------|--------------|-----------------------|--------------------------|-----------|
| 3D7 (chloroquine- sensitive) | SYBR Green I | 25 | 72 | [6] |

Transmission-Blocking Activity

Dihydronitidine also exhibits activity against the parasite stages responsible for transmission from humans to mosquitoes. It has been shown to inhibit the conversion of Plasmodium berghei (a rodent malaria model) gametocytes into ookinetes, a crucial step in the mosquito midgut.[6]

Table 3: Transmission-Blocking Activity of **Dihydronitidine**

| Parasite | Assay | IC₅₀ (μg/mL) | Reference |
|------------|------------------------------|--------------|-----------|
| P. berghei | Ookinete Conversion Assay | 0.59 | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiplasmodial activity of **Dihydronitidine**.

In Vitro Antiplasmodial Activity Assay (SYBR Green I Method)

This assay measures the proliferation of P. falciparum in red blood cells by quantifying the amount of parasite DNA.

Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal upon excitation. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite biomass.



Protocol:

- Parasite Culture: Asynchronous P. falciparum cultures (e.g., 3D7 strain) are maintained in human erythrocytes (O+ blood) at 2% hematocrit in RPMI 1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
- Drug Dilution: A stock solution of **Dihydronitidine** in DMSO is serially diluted in culture medium to achieve a range of final concentrations.
- Assay Setup: In a 96-well plate, 100 μL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) is added to wells containing the Dihydronitidine dilutions.
- Incubation: The plate is incubated for 72 hours under the standard culture conditions to allow for parasite maturation and replication.
- Lysis and Staining: 100 μ L of lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.
- Fluorescence Measurement: The fluorescence is read using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
- Data Analysis: The IC₅₀ value (the concentration at which 50% of parasite growth is inhibited) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Transmission-Blocking Assay (Ookinete Conversion Assay)

This assay assesses the ability of a compound to prevent the development of gametocytes into mature ookinetes.

Principle:In vitro induction of gametogenesis in P. berghei allows for the microscopic or fluorescence-based quantification of mature ookinetes. Inhibition of this process indicates transmission-blocking potential.

Protocol:



- Infection of Mice: Laboratory mice are infected with a GFP-expressing strain of P. berghei.
- Gametocyte Collection: On day 3-4 post-infection, blood is collected from the mice via cardiac puncture.
- In Vitro Culture: The infected blood is diluted in ookinete culture medium (RPMI 1640, pH 8.3, supplemented with fetal bovine serum and xanthurenic acid) containing various concentrations of **Dihydronitidine**.
- Incubation: The culture is incubated at 19°C for 18-24 hours to allow for the transformation of gametocytes into ookinetes.
- Quantification: The number of mature, banana-shaped GFP-expressing ookinetes is counted relative to the number of female gametes using fluorescence microscopy.
- Data Analysis: The percentage of inhibition of ookinete conversion is calculated for each drug concentration, and the IC₅₀ value is determined.

Mechanism of Action (Hypothesized)

The precise molecular mechanism of **Dihydronitidine**'s slow-acting antiplasmodial activity has not been fully elucidated. However, based on its structural similarity to other benzophenanthridine alkaloids like nitidine, a plausible mechanism involves the targeting of parasitic nucleic acids and related enzymes.[8] These compounds are known to be DNA intercalators and inhibitors of topoisomerase enzymes, which are essential for DNA replication and repair. Disruption of these processes would lead to a slow-kill phenotype, consistent with the observed activity of **Dihydronitidine**.

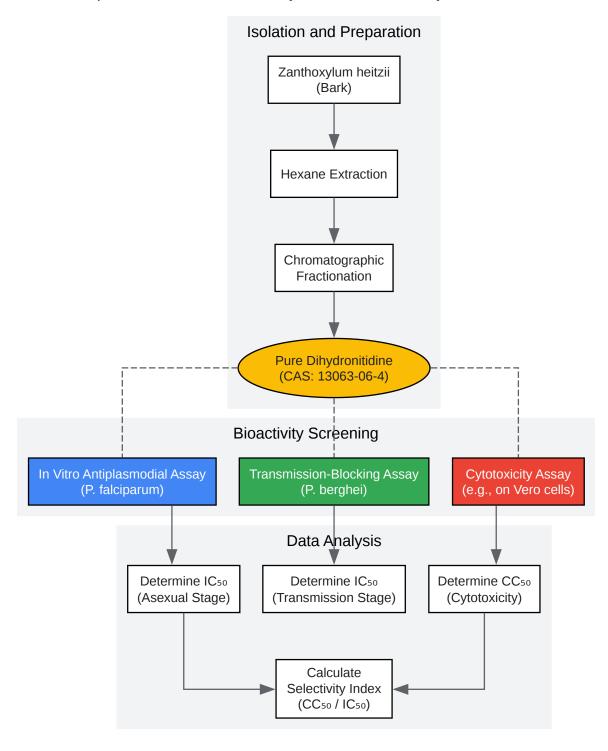
Another study investigating the anticancer properties of **Dihydronitidine** found that it specifically accumulates in cytosolic organelles, not the nucleus, and induces apoptosis.[9] This suggests a potential alternative or additional mechanism targeting parasite organelles, which warrants further investigation in the context of malaria.

Visualizations

The following diagrams illustrate the experimental workflow for assessing **Dihydronitidine**'s activity and a hypothesized mechanism of action for its class of compounds.



Experimental Workflow for Dihydronitidine Bioactivity Assessment





Parasite Membrane Inhibits Parasitic DNA Topoisomerase Enzymes Inhibition of DNA Replication & Repair

Hypothesized Mechanism of Action for Benzophenanthridine Alkaloids

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